molecular formula C9H13F3N2O5 B13639663 Methyl2-(2-oxopiperazin-1-yl)acetate,trifluoroaceticacid

Methyl2-(2-oxopiperazin-1-yl)acetate,trifluoroaceticacid

Cat. No.: B13639663
M. Wt: 286.20 g/mol
InChI Key: WTWXXLIWMGQIPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-oxopiperazin-1-yl)acetate, trifluoroacetic acid is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is known for its unique chemical structure and properties, making it valuable in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-oxopiperazin-1-yl)acetate, trifluoroacetic acid typically involves the reaction of piperazine derivatives with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Methyl 2-(2-oxopiperazin-1-yl)acetate, trifluoroacetic acid is scaled up using continuous flow reactors. This method ensures consistent quality and yield of the compound. The reaction conditions are optimized to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-oxopiperazin-1-yl)acetate, trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-(2-oxopiperazin-1-yl)acetate, trifluoroacetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-(2-oxopiperazin-1-yl)acetate, trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-oxopiperazin-1-yl)acetate
  • Trifluoroacetic acid

Uniqueness

Methyl 2-(2-oxopiperazin-1-yl)acetate, trifluoroacetic acid is unique due to its combined structural features, which confer distinct chemical and biological properties. This makes it more versatile and effective in certain applications compared to its individual components.

Biological Activity

Methyl 2-(2-oxopiperazin-1-yl)acetate, often abbreviated as MOPTA, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of MOPTA, examining its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Composition

MOPTA is characterized by the following chemical properties:

PropertyDescription
Molecular Formula C7H12N2O3
Molecular Weight 172.18 g/mol
IUPAC Name Methyl 2-(2-oxopiperazin-1-yl)acetate
CAS Number 13885559

The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, often serving as a scaffold for drug development.

MOPTA's biological activity is primarily attributed to its interaction with specific biological targets. The following mechanisms have been identified:

  • Enzyme Inhibition : MOPTA may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound has shown the ability to modulate receptor activity, which can influence various signaling pathways within cells.
  • Gene Expression Alteration : MOPTA may affect the expression of genes related to cell growth and apoptosis.

Therapeutic Potential

Research indicates that MOPTA has potential therapeutic applications in several areas:

  • Anticancer Activity : Preliminary studies suggest that MOPTA may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology.
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, indicating potential use as an antimicrobial agent.
  • Neurological Effects : Given its piperazine structure, there is interest in exploring MOPTA's effects on neurological disorders.

Case Study 1: Anticancer Activity

A study conducted on the effects of MOPTA on human cancer cell lines demonstrated significant cytotoxicity. The results indicated that treatment with MOPTA resulted in increased apoptosis and reduced cell viability. The study highlighted the need for further exploration of dosage and administration routes to optimize therapeutic outcomes.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of MOPTA against standard antibiotics, it was found that MOPTA exhibited comparable efficacy against certain strains of bacteria. This study suggests that MOPTA could be developed as an alternative treatment option for bacterial infections.

Research Findings

Recent findings from various studies provide insight into the biological activity of MOPTA:

  • Cytotoxicity Studies : A series of assays conducted on different cancer cell lines revealed IC50 values indicating effective cytotoxicity at low concentrations.
  • Mechanistic Insights : Investigations into the molecular pathways affected by MOPTA showed alterations in apoptosis-related proteins, suggesting a targeted mechanism of action.
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, though further toxicological assessments are required to establish safety.

Properties

Molecular Formula

C9H13F3N2O5

Molecular Weight

286.20 g/mol

IUPAC Name

methyl 2-(2-oxopiperazin-1-yl)acetate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H12N2O3.C2HF3O2/c1-12-7(11)5-9-3-2-8-4-6(9)10;3-2(4,5)1(6)7/h8H,2-5H2,1H3;(H,6,7)

InChI Key

WTWXXLIWMGQIPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCNCC1=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.